Cas no 2172049-61-3 (3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid)

3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid
- EN300-1632233
- 2172049-61-3
-
- インチ: 1S/C11H19NO3/c1-8-3-2-4-11(15,5-8)10(9(13)14)6-12-7-10/h8,12,15H,2-7H2,1H3,(H,13,14)
- InChIKey: MNJVRVBTFZJPPR-UHFFFAOYSA-N
- ほほえんだ: OC1(CCCC(C)C1)C1(C(=O)O)CNC1
計算された属性
- せいみつぶんしりょう: 213.13649347g/mol
- どういたいしつりょう: 213.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): -1.4
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1632233-1.0g |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 1g |
$1070.0 | 2023-06-04 | ||
Enamine | EN300-1632233-5.0g |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 5g |
$3105.0 | 2023-06-04 | ||
Enamine | EN300-1632233-2.5g |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 2.5g |
$2100.0 | 2023-06-04 | ||
Enamine | EN300-1632233-0.1g |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 0.1g |
$943.0 | 2023-06-04 | ||
Enamine | EN300-1632233-250mg |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 250mg |
$642.0 | 2023-09-22 | ||
Enamine | EN300-1632233-10000mg |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 10000mg |
$3007.0 | 2023-09-22 | ||
Enamine | EN300-1632233-100mg |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 100mg |
$615.0 | 2023-09-22 | ||
Enamine | EN300-1632233-5000mg |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 5000mg |
$2028.0 | 2023-09-22 | ||
Enamine | EN300-1632233-0.25g |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 0.25g |
$985.0 | 2023-06-04 | ||
Enamine | EN300-1632233-10.0g |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid |
2172049-61-3 | 10g |
$4606.0 | 2023-06-04 |
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acidに関する追加情報
Introduction to 3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid (CAS No. 2172049-61-3)
3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid, identified by its Chemical Abstracts Service registry number CAS No. 2172049-61-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its azetidine core and functionalized side chain, has garnered attention due to its structural complexity and potential biological activity. The presence of both a hydroxyl group and a methyl-substituted cyclohexyl moiety introduces unique steric and electronic properties, making it a valuable scaffold for drug discovery and medicinal chemistry applications.
The structure of 3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid exhibits a cyclic amide functionality at the 3-position of the azetidine ring, coupled with a 1-hydroxy-3-methylcyclohexyl substituent. This arrangement confers both flexibility and rigidity to the molecule, which can be exploited in designing ligands that interact with biological targets. The azetidine ring, a five-membered heterocycle containing two nitrogen atoms, is a common motif in pharmacophores due to its ability to mimic natural amino acid structures while introducing additional conformational constraints. Such features are particularly relevant in the development of protease inhibitors and other enzyme-targeting agents.
In recent years, there has been growing interest in azetidine derivatives as potential therapeutic agents. The hydroxyl group in 3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid provides a site for further derivatization, allowing chemists to modulate solubility, metabolic stability, and binding affinity. Additionally, the methyl-substituted cyclohexyl side chain contributes to hydrophobic interactions, which can enhance membrane permeability and target binding. These characteristics make the compound an attractive candidate for exploring novel pharmacological pathways.
One of the most compelling aspects of 3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid is its potential application in protease inhibition. Proteases are enzymes that play crucial roles in various physiological processes, including inflammation, blood clotting, and tumor growth. Inhibiting specific proteases has been a successful strategy in drug development, leading to treatments for conditions such as arthritis, cancer, and HIV/AIDS. The aza-cyclic structure of this compound resembles that of natural amino acids like proline or thiazolidine rings found in known protease inhibitors like maraviroc or sitagliptin. This similarity suggests that 3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid could serve as a lead compound for designing new inhibitors with improved efficacy and selectivity.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques such as molecular dynamics simulations and docking studies, researchers can predict how 3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid might interact with target proteins. These studies have indicated that the compound could bind to active sites of various proteases with high affinity. For instance, preliminary data suggest that it may inhibit matrix metalloproteinases (MMPs), which are implicated in tissue degradation during pathological processes like cancer metastasis and rheumatoid arthritis. Further experimental validation is needed to confirm these findings, but they highlight the compound's potential therapeutic value.
The synthesis of 3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The key steps involve constructing the azetidine ring while introducing the hydroxyl and methyl-substituted cyclohexyl groups at appropriate positions. Modern synthetic methodologies have made significant strides in facilitating such transformations. For example, transition-metal-catalyzed reactions like palladium-catalyzed cross-coupling have enabled efficient assembly of complex heterocycles. Additionally, biocatalytic approaches using engineered enzymes have shown promise in achieving regioselective functionalization under mild conditions.
One notable synthetic route involves the use of an intramolecular cyclization strategy starting from a linear precursor containing both functional groups. This approach minimizes purification steps and improves overall yield while maintaining high chemical purity. Another innovative method employs organocatalysis to promote asymmetric synthesis, allowing for the production of enantiomerically pure forms of the compound if chiral resolution is desired. Such advances underscore the growing sophistication of synthetic organic chemistry in producing complex molecules like CAS No. 2172049-61-3 efficiently.
The biological evaluation of 3-(1-hydroxy-3-methylcyclohexyl)azetidine-3-carboxylic acid has only begun to scratch the surface of its potential applications. In vitro assays have demonstrated preliminary activity against several proteases, including cathepsins and elastases, which are involved in various pathological conditions such as neurodegeneration and pulmonary diseases. These findings warrant further investigation into its mechanism of action and potential side effects before moving into clinical trials.
The development of novel drug candidates is often hampered by issues related to bioavailability and pharmacokinetics. However, CAS No 2172049 -61 - 03's structural features may offer advantages in this regard compared to traditional small molecules. The presence
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